molecular formula C33H61ClN2O6S B601429 Clindamycin Pentadecanoate CAS No. 1123211-67-5

Clindamycin Pentadecanoate

Cat. No.: B601429
CAS No.: 1123211-67-5
M. Wt: 649.4 g/mol
InChI Key: YQVJBMURKHNOBB-VYUCIWTASA-N
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Description

Clindamycin Pentadecanoate is an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, a semi-synthetic antibiotic with high bioavailability. Clindamycin Palmitate is an antibacterial.

Mechanism of Action

Target of Action

Clindamycin Pentadecanoate primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to this compound’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .

Biochemical Pathways

The major biochemical pathway affected by this compound is the protein synthesis pathway of bacteria . By binding to the 50S ribosomal subunit, it disrupts protein synthesis, leading to changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting bacterial protein synthesis, it causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This makes it effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as local bacterial resistance patterns . For instance, it can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; however, its usefulness depends on local resistance patterns .

Biochemical Analysis

Biochemical Properties

Clindamycin Pentadecanoate, like its parent compound Clindamycin, works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . It has been found to interact with a variety of proteins, including cell division protein FtsZ .

Cellular Effects

This compound, through its parent compound Clindamycin, has a significant impact on various types of cells and cellular processes. By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, inhibiting early chain elongation . This mechanism is thought to be due to Clindamycin’s three-dimensional structure, which closely resembles the 3D structure of the 50s ribosomal subunit .

Temporal Effects in Laboratory Settings

The phosphate salt of Clindamycin available as an injection dosage form is a prodrug, and its active metabolite is Clindamycin after the first pass metabolite . Clindamycin intravenous infusion attains the maximum concentration within a short duration of time .

Metabolic Pathways

This compound is metabolized by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Subcellular Localization

In terms of subcellular localization, one of the protein targets of Clindamycin derivatives, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments . This suggests that this compound may also exert its antibacterial effects in these subcellular locations.

Properties

CAS No.

1123211-67-5

Molecular Formula

C33H61ClN2O6S

Molecular Weight

649.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1

InChI Key

YQVJBMURKHNOBB-VYUCIWTASA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O

SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate

Origin of Product

United States

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